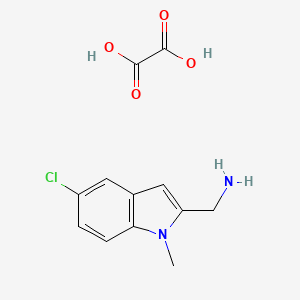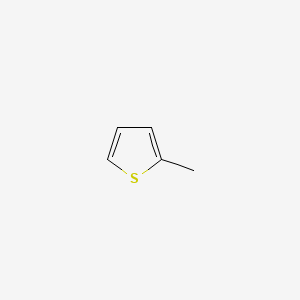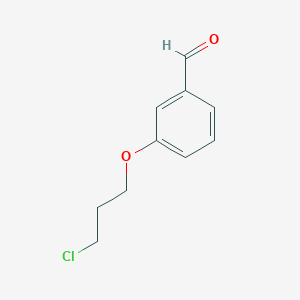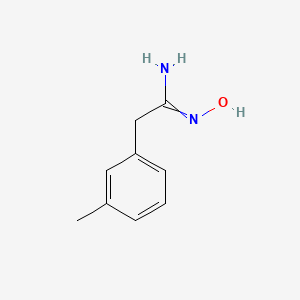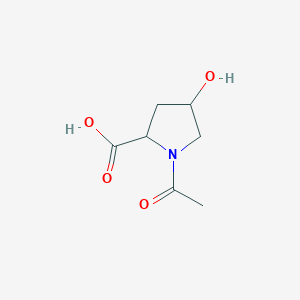
1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid is an organic compound belonging to the class of N-acyl-alpha amino acids. It is characterized by the presence of an acetyl group attached to the nitrogen atom and a hydroxyl group on the pyrrolidine ring.
准备方法
The synthesis of 1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid can be achieved through several routes. One common method involves the acetylation of 4-hydroxypyrrolidine-2-carboxylic acid using acetic anhydride under basic conditions. The reaction typically proceeds as follows:
Starting Material: 4-hydroxypyrrolidine-2-carboxylic acid.
Reagent: Acetic anhydride.
Conditions: Basic conditions, often using a base such as sodium hydroxide.
Procedure: The starting material is dissolved in a suitable solvent, and acetic anhydride is added dropwise. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
作用机制
The mechanism of action of 1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Antioxidant Activity: The hydroxyl group may contribute to the compound’s antioxidant properties, protecting cells from oxidative stress.
相似化合物的比较
1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
4-Hydroxypyrrolidine-2-carboxylic acid: Lacks the acetyl group, which may result in different chemical and biological properties.
1-Acetyl-4-hydroxyproline: A derivative with a similar structure but different stereochemistry, potentially leading to variations in biological activity.
Pyrrolidine-2,5-diones: Compounds with a similar pyrrolidine ring but different functional groups, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
属性
CAS 编号 |
66267-44-5 |
|---|---|
分子式 |
C7H11NO4 |
分子量 |
173.17 g/mol |
IUPAC 名称 |
(2S,4S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-4(9)8-3-5(10)2-6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12)/t5-,6-/m0/s1 |
InChI 键 |
BAPRUDZDYCKSOQ-WDSKDSINSA-N |
SMILES |
CC(=O)N1CC(CC1C(=O)O)O |
手性 SMILES |
CC(=O)N1C[C@H](C[C@H]1C(=O)O)O |
规范 SMILES |
CC(=O)N1CC(CC1C(=O)O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


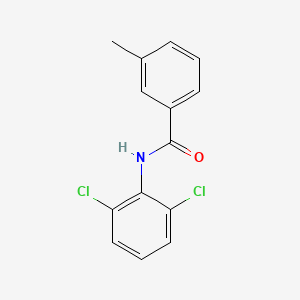
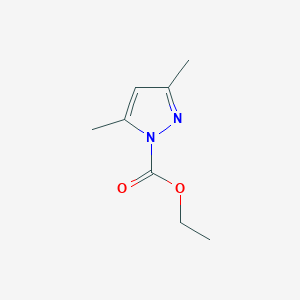
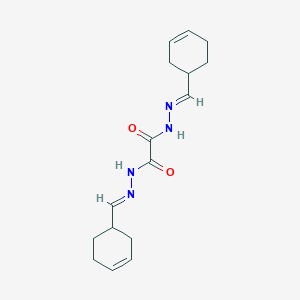
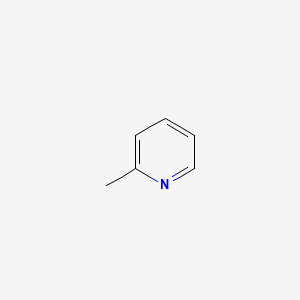
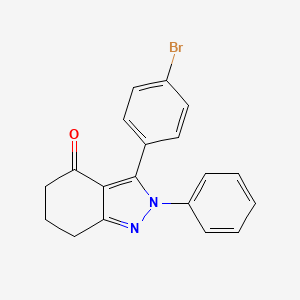
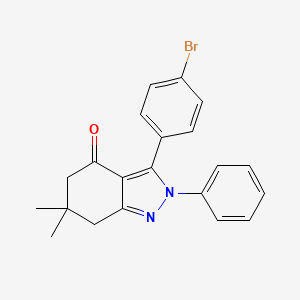
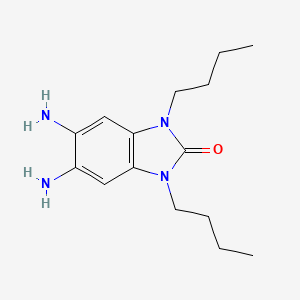
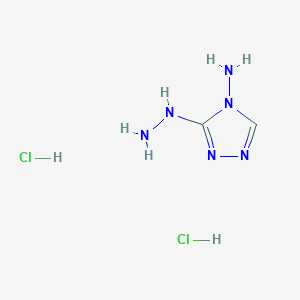
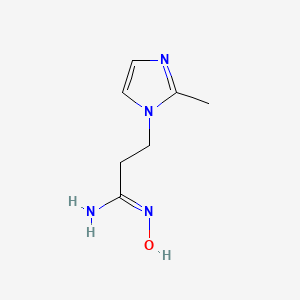
![N'-hydroxy-2-[2-(trifluoromethyl)phenoxy]ethanimidamide](/img/structure/B7883283.png)
